molecular formula C9H11N5 B2685323 N5-Benzyl-1H-1,2,4-triazole-3,5-diamine CAS No. 21505-06-6

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B2685323
CAS No.: 21505-06-6
M. Wt: 189.222
InChI Key: STKMUWKEILTMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 5th position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-Benzyl-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 1,2,4-triazole-3,5-diamine with benzyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Benzyl halides (e.g., benzyl chloride) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N5-Benzyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes and DNA. As a DNA synthesis inhibitor, it binds to the active sites of enzymes involved in DNA replication, thereby preventing the synthesis of new DNA strands . This action is particularly useful in cancer treatment, where the inhibition of DNA synthesis can lead to the death of rapidly dividing tumor cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins and enzymes. This structural feature may contribute to its higher potency and specificity in biological applications compared to its analogs.

Properties

IUPAC Name

3-N-benzyl-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-8-12-9(14-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKMUWKEILTMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.